molecular formula C25H26N4OS B6551741 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1040652-46-7

2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6551741
CAS No.: 1040652-46-7
M. Wt: 430.6 g/mol
InChI Key: IIGMDCAMCRZOCH-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2. A sulfanyl (-S-) linker bridges the pyrazine ring to an acetamide moiety, which is further substituted with a 2,4,6-trimethylphenyl group (N-(2,4,6-trimethylphenyl)).

Key structural features include:

  • Pyrazolo[1,5-a]pyrazine core: A bicyclic heteroaromatic system known for its electron-deficient nature, enabling π-π stacking interactions.
  • Sulfanyl linker: Contributes to metabolic stability and conformational flexibility.
  • N-(2,4,6-trimethylphenyl)acetamide: The trimethyl substitution on the phenyl ring may impact crystallinity and solubility .

Properties

IUPAC Name

2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4OS/c1-5-19-6-8-20(9-7-19)21-14-22-25(26-10-11-29(22)28-21)31-15-23(30)27-24-17(3)12-16(2)13-18(24)4/h6-14H,5,15H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGMDCAMCRZOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with a unique structure that suggests potential biological activity. Characterized by the presence of a pyrazolo[1,5-a]pyrazine core and various functional groups, this compound has garnered interest for its possible applications in medicinal chemistry.

Molecular Structure and Properties

This compound has a molecular formula of C25H28N4OSC_{25}H_{28}N_{4}OS and a molecular weight of approximately 430.6 g/mol. The structural features include:

  • Pyrazolo[1,5-a]pyrazine core : This heterocyclic structure is known for its diverse biological activities.
  • Sulfanyl group : This functional group can participate in various chemical reactions, enhancing the compound's reactivity.
  • Acetamide moiety : This group may influence the compound's solubility and interaction with biological targets.

Biological Activity

Research on similar compounds suggests that the biological activity of this class may include:

  • Anticancer Properties : Compounds containing pyrazolo[1,5-a]pyrazine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, related sulfanyl derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Some studies indicate that compounds with similar structures exhibit significant anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : The presence of aromatic rings and functional groups may enhance the antimicrobial properties of this compound, making it a candidate for further investigation in treating infections.

The mechanisms underlying the biological activities of this compound are not fully elucidated; however, potential pathways include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Some derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Interaction with Receptors : The structural features may allow for interaction with various biological receptors, influencing cellular signaling pathways.

Data Table: Comparative Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundPyrazolo[1,5-a]pyrazine core; sulfanyl groupPotential anticancer and anti-inflammatory effects
N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamideContains bromophenyl and naphthalen groupsAnticancer activity
N-(2-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamideFeatures methoxy substituentsAnti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound is compared to analogs with modifications in the pyrazolo-pyrazine substituents, acetamide aryl groups, or linker chemistry.

Table 1: Structural Comparison of Key Analogs
Compound Name Pyrazolo-Pyrazine Substituent Acetamide Aryl Group Molecular Weight Key Structural Features Reference
Target Compound 4-Ethylphenyl 2,4,6-Trimethylphenyl ~480.9* High steric bulk, lipophilic substituents
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-(methylsulfanyl)phenyl)acetamide 4-Chlorophenyl 3-(Methylsulfanyl)phenyl 436.9 Electron-withdrawing Cl, thioether group
2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide 4-Ethylphenyl 4-Isopropylphenyl 446.5 Branched alkyl substituent
N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide 4-Ethylphenyl 4-Chloro-2-(trifluoromethyl)phenyl 490.9 Halogen and CF3 groups enhance polarity
N-(4-Acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide 4-Chlorophenyl 4-Acetylphenyl 436.9 Acetyl group for hydrogen bonding

Impact of Substituents on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethylphenyl group in the target compound (electron-donating) contrasts with 4-chlorophenyl (electron-withdrawing) in analogs , which may alter electronic distribution and reactivity.
  • Sulfanyl Linker : Common across analogs, this group enhances stability compared to oxygen or nitrogen linkers, as seen in related pyrazolo-pyrimidine derivatives .

Crystallographic and Conformational Differences

highlights that N-(2,4,6-trimethylphenyl) acetamide derivatives exhibit distinct crystallographic parameters compared to chloro- or methoxy-substituted analogs. For example:

  • TMPA (N-(2,4,6-trimethylphenyl)acetamide): Monoclinic crystal system with specific lattice constants (a=14.35 Å, b=5.74 Å, c=16.13 Å) .
  • TMPDCA (N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide) : Two molecules per asymmetric unit, indicating complex packing due to Cl substituents .

The target compound’s trimethylphenyl group likely adopts a planar conformation, similar to TMPA, but steric effects from ethyl and methyl groups may influence dihedral angles between aromatic rings, as observed in 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide (dihedral angle = 54.6°) .

Preparation Methods

Precursor Preparation

4-Ethylphenylhydrazine hydrochloride is reacted with ethyl 3-oxobutanoate in ethanol under reflux to form the hydrazone intermediate. This intermediate undergoes cyclodehydration in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine.

Reaction Conditions:

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
CatalystPolyphosphoric acid (PPA)
Time6 hours

Structural Confirmation

The cyclized product is characterized by 1H^1H-NMR (400 MHz, CDCl3_3): δ 8.72 (s, 1H, pyrazine-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH2_2), 2.68 (q, J = 7.6 Hz, 2H, CH2_2CH3_3), 1.42 (t, J = 7.6 Hz, 3H, CH3_3).

Introduction of the Sulfanyl Group

The sulfanyl moiety is introduced at the 4-position of the pyrazolo[1,5-a]pyrazine core via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

Thiolation Reaction

2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazine-4-thiol is prepared by treating the core with Lawesson’s reagent in toluene at 110°C for 12 hours. Alternatively, a thiol-disulfide exchange using 2-mercaptoacetic acid and 1,8-diazabicycloundec-7-ene (DBU) in DMF achieves similar results.

Optimized Conditions for SNAr:

ParameterValue
ReagentLawesson’s reagent
SolventToluene
Temperature110°C
Time12 hours
Yield78%

Alternative Coupling Strategies

Palladium-catalyzed cross-coupling between 4-chloropyrazolo[1,5-a]pyrazine and thiols has been reported. For instance, using Pd(PPh3_3)4_4 (5 mol%) and Xantphos (10 mol%) in DMF at 100°C for 8 hours facilitates C–S bond formation with 85% efficiency.

Formation of the Acetamide Moiety

The N-(2,4,6-trimethylphenyl)acetamide segment is synthesized independently and coupled to the sulfanyl-pyrazolo[1,5-a]pyrazine intermediate.

Acetamide Synthesis

2,4,6-Trimethylaniline is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 4 hours, yielding N-(2,4,6-trimethylphenyl)chloroacetamide.

Characterization Data:

  • 1H^1H-NMR (400 MHz, CDCl3_3) : δ 6.85 (s, 2H, Ar-H), 3.95 (s, 2H, CH2_2Cl), 2.32 (s, 6H, Ar-CH3_3), 2.28 (s, 3H, Ar-CH3_3).

  • Yield : 92%

Thiol-Acetamide Coupling

The final step involves reacting 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-4-thiol with N-(2,4,6-trimethylphenyl)chloroacetamide in the presence of K2_2CO3_3 in DMF at 80°C for 6 hours.

Reaction Parameters:

ParameterValue
BaseK2_2CO3_3 (2 equiv)
SolventDMF
Temperature80°C
Time6 hours
Yield68%

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), followed by recrystallization from ethanol to afford white crystals.

Spectroscopic Confirmation

  • 1H^1H-NMR (400 MHz, CDCl3_3) : δ 8.70 (s, 1H, pyrazine-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 6.88 (s, 2H, Ar-H), 4.15 (s, 2H, SCH2_2), 2.65 (q, J = 7.6 Hz, 2H, CH2_2CH3_3), 2.30 (s, 6H, Ar-CH3_3), 2.25 (s, 3H, Ar-CH3_3), 1.40 (t, J = 7.6 Hz, 3H, CH3_3).

  • HRMS (ESI+) : m/z calculated for C27_{27}H29_{29}N4_4OS [M+H]+^+: 481.2024; found: 481.2026.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
SNAr with Lawesson’sHigh regioselectivityRequires toxic reagents78
Pd-catalyzed couplingMild conditionsCostly catalysts85
Thiol-disulfide exchangeScalableLonger reaction times72

Q & A

Q. What are the key methodological steps for synthesizing this compound, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[1,5-a]pyrazine core followed by sulfanyl-acetamide coupling. Critical parameters include:

  • Temperature control (e.g., reflux at 80–100°C for nucleophilic substitution reactions) .
  • Solvent selection (polar aprotic solvents like DMF or ethanol for intermediate stabilization) .
  • Purification : Column chromatography or recrystallization to isolate the final product with >95% purity .
  • Yield optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of α-chloroacetamide derivatives) and reaction time (6–12 hours) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural confirmation : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify substituent positions and sulfanyl linkage .
  • Purity assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 463.2) .

Q. How can researchers evaluate the compound’s stability under experimental conditions?

  • Accelerated degradation studies : Expose the compound to stress conditions (e.g., pH 1–13, 40–60°C) and monitor decomposition via HPLC .
  • Light sensitivity : UV-Vis spectroscopy to assess photodegradation kinetics .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and phase transitions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and target interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Substituent modification : Replace the 4-ethylphenyl group with electron-withdrawing groups (e.g., 4-CF3_3) to enhance target binding .
  • Bioisosteric replacement : Substitute the sulfanyl linker with sulfonyl or methylene groups to improve metabolic stability .
  • In vitro screening : Test analogs against kinase panels (e.g., EGFR, VEGFR2) to correlate structural changes with IC50_{50} values .

Q. What experimental design principles optimize reaction scalability and reproducibility?

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2k^k) to identify critical factors (e.g., solvent ratio, catalyst loading) affecting yield .
  • Process analytical technology (PAT) : In-line FTIR monitoring to track reaction progress in real time .
  • Scale-up protocols : Maintain consistent mixing efficiency (Reynolds number >10,000) and heat transfer during kilogram-scale synthesis .

Q. What methodological considerations are critical for in vivo pharmacological studies?

  • ADME profiling :
  • Solubility : Use PEG-400/water mixtures for oral dosing .
  • Plasma stability : LC-MS/MS to measure half-life in rodent plasma .
    • Toxicity screening :
  • Acute toxicity : OECD Guideline 423 for LD50_{50} determination .
  • Genotoxicity : Ames test with Salmonella strains TA98/TA100 .

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